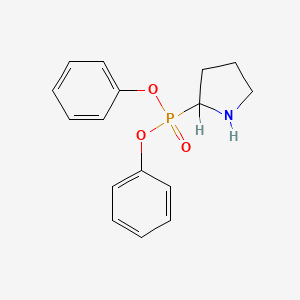
Diphenyl pyrrolidine-2-phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl pyrrolidine-2-phosphonate is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties It is characterized by the presence of a pyrrolidine ring bonded to a phosphonate group, with two phenyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl pyrrolidine-2-phosphonate can be synthesized through several methods. One common approach involves the copper-catalyzed arylation of amines. In this method, 10 mol % of copper(I) iodide (CuI) is used as the copper source, and 20 mol % of this compound acts as the ligand. The reaction is carried out in the presence of potassium phosphate (K3PO4) as the base and dimethylformamide (DMF) containing 2% water as the solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of efficient and inexpensive catalyst systems, such as copper(I) iodide, allows for the scalable production of this compound with high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl pyrrolidine-2-phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in coupling reactions, such as the copper-catalyzed arylation of amines.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in arylation reactions.
Potassium Phosphate (K3PO4): Acts as a base in the reaction.
Dimethylformamide (DMF): Used as a solvent, often containing a small percentage of water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the copper-catalyzed arylation of amines, the primary product is the arylated amine .
Applications De Recherche Scientifique
Diphenyl pyrrolidine-2-phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions, facilitating the formation of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which diphenyl pyrrolidine-2-phosphonate exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine Oxide: Similar in structure but lacks the pyrrolidine ring.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but different functional groups attached.
Uniqueness
Diphenyl pyrrolidine-2-phosphonate is unique due to the combination of the pyrrolidine ring and the phosphonate group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable ligand in catalytic reactions and a versatile compound in various research applications .
Propriétés
Numéro CAS |
345229-22-3 |
|---|---|
Formule moléculaire |
C16H18NO3P |
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
2-diphenoxyphosphorylpyrrolidine |
InChI |
InChI=1S/C16H18NO3P/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clé InChI |
QOTDIUAVPXJUEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


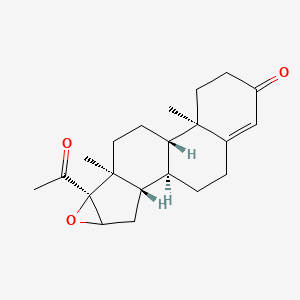



![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)

![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)
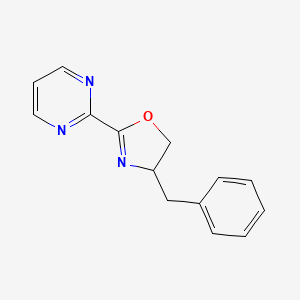

![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
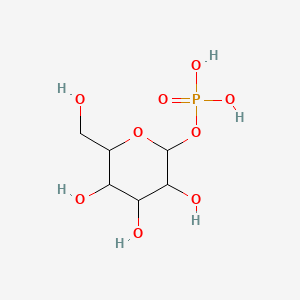
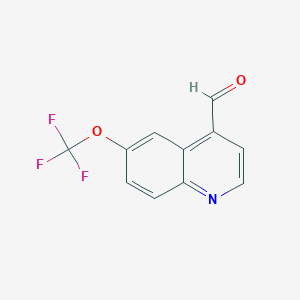
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
